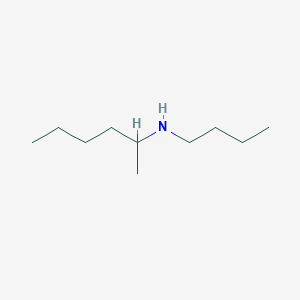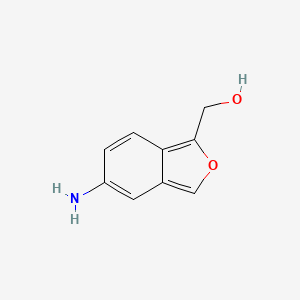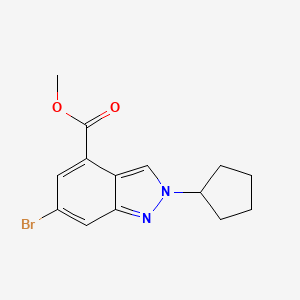
(E)-2,4-Difluorobenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,4-Difluorobenzaldehyde oxime is an organic compound characterized by the presence of a carbon-nitrogen double bond (C=N) and two fluorine atoms attached to the benzene ring. This compound is a derivative of benzaldehyde oxime, where the aldehyde group is converted into an oxime group, and the benzene ring is substituted with fluorine atoms at the 2 and 4 positions. The (E)-isomer indicates the specific geometric configuration of the oxime group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-2,4-Difluorobenzaldehyde oxime can be synthesized through the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous or methanolic solution at room temperature. The base, such as sodium hydroxide or potassium carbonate, facilitates the formation of the oxime by deprotonating the hydroxylamine hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pH, and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,4-Difluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 2,4-difluorobenzonitrile.
Reduction: Formation of 2,4-difluorobenzylamine.
Substitution: Formation of various substituted benzaldehyde oxime derivatives.
Applications De Recherche Scientifique
(E)-2,4-Difluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-2,4-Difluorobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The fluorine atoms enhance the compound’s stability and lipophilicity, affecting its bioavailability and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde oxime: Lacks the fluorine substituents, resulting in different chemical reactivity and biological activity.
2,4-Difluorobenzaldehyde: Contains the fluorine substituents but lacks the oxime group, leading to different chemical properties and applications.
2,4-Difluorobenzonitrile: An oxidation product of (E)-2,4-Difluorobenzaldehyde oxime, with distinct chemical and biological properties.
Uniqueness
This compound is unique due to the combination of the oxime group and the fluorine substituents, which confer specific chemical reactivity and potential biological activities. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C7H5F2NO |
|---|---|
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
(NZ)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |
Clé InChI |
SVCQIVUYSQKNAZ-WMZJFQQLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)F)/C=N\O |
SMILES canonique |
C1=CC(=C(C=C1F)F)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)


![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)




![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)

![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride](/img/structure/B11821765.png)

